Titanium(IV) bromide

Description

Significance and Research Context of Titanium(IV) Bromide

The significance of this compound in the research landscape stems primarily from its strong Lewis acid characteristics. chemimpex.comsamaterials.com This property makes it a valuable reagent and catalyst in a multitude of chemical transformations. chemimpex.comnetascientific.com Its utility is particularly pronounced in the fields of organic synthesis, materials science, and catalysis. ontosight.aichemimpex.com

In organic synthesis, this compound is employed as a catalyst for various reactions, including the synthesis of α-bromomethylene aldols and α-bromo-γ-hydroxyenamides. samaterials.comscientificlabs.co.uksigmaaldrich.com It also serves as a precursor in the preparation of other important titanium compounds, such as organotitanium compounds and titanium(II) bromide. ontosight.aisamaterials.com

The realm of materials science benefits from the use of this compound as a precursor for producing advanced materials. chemimpex.com It is utilized in the creation of high-performance coatings, composites, and titanium-based materials with enhanced thermal stability. chemimpex.comnetascientific.com Furthermore, it plays a role in the formation of titanium silicide thin films on silicon substrates, which is relevant to the electronics industry. scientificlabs.co.ukchemicalbook.comthermofisher.com The compound is also a key component in the development of lead-free perovskite solar cells, specifically in the form of cesium this compound (Cs2TiBr6). researchgate.netresearchgate.netscribd.com

As a catalyst, this compound is effective in polymerization reactions, contributing to the efficient production of polymers. chemimpex.comnetascientific.com Its catalytic activity extends to reactions involving alkynes and alkenes, making it a versatile tool in chemical synthesis. chemimpex.comnetascientific.com

Scope of Academic Inquiry into this compound Systems

Academic research into this compound systems is broad and encompasses several key areas:

Synthesis and Preparation: Researchers have explored various methods for the synthesis of this compound. These include the reaction of titanium metal or titanium dioxide with bromine or hydrogen bromide, as well as the reaction of titanium(IV) chloride with hydrogen bromide. ontosight.aiwikipedia.orgcdnsciencepub.com The reaction of titanium with bromine gas upon warming is another established method. webelements.com

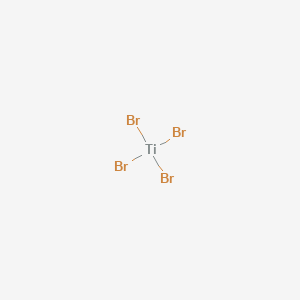

Chemical and Physical Properties: The fundamental properties of this compound are a central focus of investigation. It is a diamagnetic solid with a tetrahedral geometry, reflecting the d0 electron configuration of the titanium center. samaterials.comwikipedia.org It is soluble in non-polar organic solvents like chlorocarbons and benzene, but reacts with water. chemicalbook.comwikipedia.orgchemister.ru

Interactive Data Table: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | TiBr4 | chemimpex.comwikipedia.org |

| Molar Mass | 367.48 g/mol | nih.govchemimpex.com |

| Appearance | Orange to reddish-brown crystals or powder | ontosight.ainih.govchemimpex.com |

| Melting Point | 38-40 °C (lit.) | scientificlabs.co.ukwikipedia.orgsigmaaldrich.com |

| Boiling Point | 230 °C (lit.) | scientificlabs.co.ukwikipedia.org |

| Density | 3.25 g/mL at 25 °C (lit.) | chemimpex.comscientificlabs.co.ukwikipedia.org |

| Solubility | Soluble in chlorocarbons, benzene, ethanol. Reacts with water. | chemicalbook.comwikipedia.orgchemister.ru |

| Crystal Structure | Cubic | wikipedia.org |

Reactivity and Catalytic Applications: A significant portion of research is dedicated to understanding the reactivity of this compound. It readily forms adducts with donor ligands, such as tetrahydrofuran (THF) and 2-methylpyridine. chemicalbook.comthermofisher.comwikipedia.org Its strong Lewis acidity is the driving force behind its use as a catalyst in numerous organic reactions, including the Baylis-Hillman reaction and Pinacol reactions. samaterials.comscientificlabs.co.uksigmaaldrich.comsigmaaldrich.com The compound also undergoes redistribution reactions with other titanium tetrahalides. wikipedia.org

Advanced Materials and Organometallic Chemistry: The application of this compound as a precursor for advanced materials is an active area of research. This includes its use in creating titanium-based materials for high-temperature applications and its role in the synthesis of lead-free perovskite solar cells. chemimpex.comnetascientific.comresearchgate.net Its utility as a starting material for various organotitanium compounds is also a subject of study in organometallic chemistry. ontosight.ai

Propriétés

IUPAC Name |

tetrabromotitanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4BrH.Ti/h4*1H;/q;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBZYKBZMAMTNKW-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ti](Br)(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

TiBr4, Br4Ti | |

| Record name | titanium(IV) bromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Titanium(IV)_bromide | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Titanium tetrabromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Titanium_tetrabromide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90894990 | |

| Record name | Titanium tetrabromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90894990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Amber-yellow or orange highly hygroscopic solid; mp = 28.25 deg C; [Merck Index] Orange solid with an acrid odor; mp = 39 deg C; [Alfa Aesar MSDS] | |

| Record name | Titanium tetrabromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21624 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7789-68-6 | |

| Record name | Titanium tetrabromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Titanium tetrabromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium tetrabromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90894990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Titanium tetrabromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of Titanium Iv Bromide

Direct Synthesis Routes to Titanium(IV) Bromide

The direct synthesis of this compound can be achieved through several methods, primarily involving the reaction of elemental titanium or titanium-containing compounds with a bromine source.

One of the most straightforward methods is the reaction of titanium metal with gaseous bromine at elevated temperatures. nist.gov This reaction is highly exothermic and yields solid titanium tetrabromide. The reaction can be represented by the following equation:

Ti(c) + 2Br₂(g) → TiBr₄(c)

The standard heat of formation for this reaction at 25°C has been determined to be -678.16 ± 4.60 kJ/mole. nist.gov When considering the reaction with liquid bromine, the standard heat of formation is -616.72 ± 4.60 kJ/mole. nist.gov

Another direct route involves the reaction of titanium dioxide (TiO₂) with carbon and bromine. wikipedia.org This process, reminiscent of the Kroll process for titanium tetrachloride, allows for the conversion of the more common oxide into the bromide.

Solution-Based Synthesis Approaches for this compound and Its Derivatives

Solution-based methods offer alternative pathways to this compound and its derivatives, often providing better control over reaction conditions and product purity.

Halide Exchange Reactions for this compound Formation

Halide exchange reactions are a common and effective strategy for the synthesis of this compound. This typically involves the reaction of titanium(IV) chloride (TiCl₄) with a bromide source. One such method is the treatment of TiCl₄ with hydrogen bromide (HBr). wikipedia.orgcdnsciencepub.com This reaction can be performed in a solvent like benzene at low temperatures, followed by distillation to isolate the this compound. cdnsciencepub.com The reaction proceeds as follows:

TiCl₄ + 4HBr → TiBr₄ + 4HCl

The tetrabromide and tetrachloride of titanium can also react to form a statistical mixture of mixed tetrahalides, TiBr₄₋ₓClₓ (where x = 0-4). wikipedia.orgwikipedia.org The mechanism for this redistribution is thought to potentially involve dimeric intermediates. wikipedia.org

Precursor-Based Solution Syntheses of this compound Compounds

This compound readily forms adducts with various donor ligands in solution. These precursor-based syntheses are crucial for modifying the reactivity and solubility of TiBr₄. For example, it reacts with tetrahydrofuran (THF) to form TiBr₄(THF)₂ and with 2-methylpyridine (2-MePy) to yield the five-coordinated adduct TiBr₄(2-MePy). wikipedia.orgfishersci.fifishersci.iethermofisher.com The formation of these adducts is a key aspect of its application as a Lewis acid catalyst in organic synthesis. wikipedia.orgfishersci.fifishersci.iethermofisher.comttu.edu

In acetonitrile, TiBr₄ can form adducts such as TiBr₄·2CH₃CN. cdnsciencepub.com These adducts can then be used as starting materials for the synthesis of other neutral adducts, for instance, with bidentate ligands like 2,2'-bipyridine. cdnsciencepub.com

Colloidal Synthesis of this compound Nanocrystalline Forms

Recent research has focused on the synthesis of nanocrystalline forms of this compound-containing materials, particularly perovskite-related structures. A colloidal synthesis approach, specifically the hot-injection method, has been developed for cesium titanium bromide (Cs₂TiBr₆) nanocrystals. mdpi.comrsc.org This method involves the swift injection of a bromine precursor, such as bromotrimethylsilane (TMS-Br), into a solution containing cesium and titanium precursors at elevated temperatures. mdpi.comrsc.org The size and morphology of the resulting nanocrystals can be tuned by adjusting the reaction temperature. mdpi.com For instance, stable Cs₂TiBr₆ nanocrystals with a bandgap of 1.9 eV have been synthesized at 185°C. mdpi.com

Vapor Phase Deposition Techniques for this compound-Related Materials

This compound is a valuable precursor in chemical vapor deposition (CVD) processes for producing titanium-containing thin films, such as titanium metal and titanium nitride (TiN).

Chemical Vapor Deposition of Titanium or Titanium Nitride Films from this compound Precursors

For the deposition of titanium metal, a liquid solution of titanium tetrabromide in bromine can be vaporized and then brought into contact with a plasma near a substrate. google.com This process yields conformal titanium films with low electrical resistance. google.com

To produce titanium nitride (TiN) films, ammonia gas is mixed with the vapor of the titanium tetrabromide and bromine solution. google.comreverso.net This reaction can be carried out at atmospheric pressure and substrate temperatures ranging from approximately 400 to 600°C. harvard.edu While TiBr₄ is a solid at room temperature, it can be handled as a concentrated liquid solution in bromine, which facilitates its vaporization for CVD applications. harvard.edu The resulting TiN films have applications as diffusion barriers and adhesion layers in semiconductor devices. google.com The use of TiBr₄ as a precursor for TiN deposition has been shown to produce films with low bromine contamination, around one atomic percent, at deposition temperatures of 500°C. harvard.edu

| Parameter | Value | Reference |

| Deposition Temperature | ~400-750 °C | google.comharvard.edu |

| Precursors | TiBr₄, NH₃ | google.comreverso.netharvard.edu |

| Bromine Content in TiN film (at 500°C) | ~1 atomic % | harvard.edu |

| Growth Rate (at 500°C) | ~17 nm/min | harvard.edu |

| Resistivity of TiN film | ~200 µΩ-cm | harvard.edu |

Low-Temperature Vapor-Based Methods for Cesium this compound Perovskite Thin Films

The synthesis of high-quality cesium this compound (Cs₂TiBr₆) perovskite thin films has been successfully achieved through facile low-temperature vapor-based methods. researchgate.net These techniques are advantageous for producing uniform and smooth films, which is beneficial for their application in electronic devices. ucl.ac.uk Vapor deposition methods, in general, offer precise control over the crystallization process by managing parameters like temperature, pressure, and precursor flow rates. ucl.ac.uk

A notable approach is the two-step vapor deposition method, first reported by Chen et al. in 2018. researchgate.net This process involves the initial deposition of a cesium bromide (CsBr) layer onto a substrate via thermal evaporation. semanticscholar.orgresearchgate.net Subsequently, the CsBr-coated substrate is exposed to this compound (TiBr₄) vapor in a specialized chamber. semanticscholar.orgresearchgate.net The TiBr₄ vapor is generated by gently heating TiBr₄ powder to a controlled temperature, for instance, 200°C. semanticscholar.org The reaction between the solid CsBr film and the TiBr₄ vapor proceeds over an extended period, such as 24 hours, to form a phase-pure Cs₂TiBr₆ thin film. semanticscholar.org The temperature during this conversion step is critical; lower temperatures can lead to incomplete reactions, while excessively high temperatures may damage the initial CsBr film. semanticscholar.org

The resulting Cs₂TiBr₆ thin films prepared by this method exhibit a favorable bandgap of approximately 1.8 eV and long, balanced carrier-diffusion lengths that exceed 100 nm. researchgate.net Solar cells fabricated using these films have demonstrated stable power conversion efficiencies of up to 3.3%. researchgate.net

Various vapor deposition techniques can be employed for perovskite film fabrication, each with specific operational parameters. These methods generally fall under the categories of Physical Vapor Deposition (PVD) or Chemical Vapor Deposition (CVD). ucl.ac.uk

Interactive Data Table: Vapor Deposition Methods for Perovskite Thin Films

| Deposition Method | Description | Typical Precursors | Key Process Parameters | Reference |

|---|---|---|---|---|

| Two-Step Sequential Vapor Deposition | A layer of one precursor (e.g., CsBr) is deposited first, followed by exposure to the vapor of the second precursor (e.g., TiBr₄) to form the final perovskite film. | CsBr, TiBr₄ | Annealing Temperature: ~200°C; Annealing Time: ~24 hours. | semanticscholar.org |

| Single-Source Vapor Deposition | A pre-synthesized perovskite powder (e.g., Cs₂AgBiBr₆) is placed on a heater and rapidly evaporated onto a substrate under high vacuum. | Cs₂AgBiBr₆ powder | Vacuum: ~5.0 × 10⁻⁴ Pa; Post-annealing: ~300°C for 15 min. | mdpi.com |

| Hybrid Chemical Vapor Deposition (HCVD) | Combines thermal evaporation for an inorganic precursor film (e.g., PbCl₂) with a subsequent CVD step for reaction with an organic precursor vapor (e.g., MAI). | PbCl₂, Methylammonium Iodide (MAI) | Multi-zone furnace allows for precise temperature and pressure control. | ucl.ac.ukfrontiersin.org |

Mechanistic Aspects of this compound Compound Formation

The formation of this compound compounds, both the simple tetrahalide and the more complex perovskite structures, involves distinct mechanistic pathways.

The synthesis of the this compound (TiBr₄) precursor can be achieved through several routes. wikipedia.org One common method is the treatment of titanium(IV) chloride (TiCl₄) with hydrogen bromide (HBr). wikipedia.org Another method involves the direct reaction of titanium dioxide (TiO₂) with carbon and bromine at high temperatures, similar to the Kroll process for TiCl₄ production. wikipedia.org A rapid halide exchange reaction occurs when TiCl₄ and TiBr₄ are mixed, resulting in a statistical mixture of mixed tetrahalides (TiBr₄₋ₓClₓ). wikipedia.orgchemeurope.com While the exact mechanism for this redistribution is not definitively established, a proposed pathway involves the formation of dimeric intermediates where halogen atoms bridge the two titanium centers. wikipedia.orgiastate.edu Computational studies support this, indicating that dimer formation is energetically favorable. iastate.edu

The formation of Cs₂TiBr₆ perovskite thin films via vapor-based methods is a multi-step process. ucl.ac.uk The fundamental mechanism includes:

Transport of Precursors : In a two-step process, the first precursor (CsBr) is already deposited as a solid film. The second precursor (TiBr₄) is transported as a vapor to the reaction chamber, often with the help of an inert carrier gas or under vacuum. ucl.ac.uksemanticscholar.org

Adsorption and Diffusion : TiBr₄ vapor molecules adsorb onto the surface of the CsBr film. ucl.ac.uk This is followed by the diffusion of the constituent ions. Investigations into similar perovskite systems suggest that the diffusion of ions like cesium through the precursor layer is crucial for achieving a uniform elemental composition. frontiersin.org

The rate of this intercalating reaction is influenced by temperature and pressure, and controlling these parameters allows for the growth of uniform, crystalline films with large grains. ucl.ac.ukfrontiersin.org The process is often self-limiting, which enhances reproducibility. ucl.ac.uk The stability of the final compound is also a key consideration. Under exposure to air, Cs₂TiBr₆ can degrade, with studies indicating it may decompose to form cesium bromide and titanium dioxide. researchgate.net

Interactive Data Table: Key Reactions in this compound Compound Formation

| Reaction Type | Reactants | Products | Description/Mechanism | Reference |

|---|---|---|---|---|

| TiBr₄ Synthesis | TiO₂ + C + 2Br₂ | TiBr₄ + 2CO | Carbothermic bromination at high temperature. | wikipedia.org |

| TiBr₄ Synthesis | TiCl₄ + 4HBr | TiBr₄ + 4HCl | Halide exchange via treatment with hydrogen bromide. | wikipedia.org |

| Halide Redistribution | TiCl₄ + TiBr₄ | TiClₓBr₄₋ₓ | Rapid halide exchange, proposed to occur via dimer intermediates. | wikipedia.orgiastate.edu |

| Perovskite Formation | 2CsBr(s) + TiBr₄(g) | Cs₂TiBr₆(s) | Heterogeneous reaction between a solid film and a vapor precursor. | researchgate.netsemanticscholar.org |

Chemical Reactivity and Transformation Mechanisms Involving Titanium Iv Bromide

Titanium(IV) Bromide as a Lewis Acid Catalyst in Organic Synthesis

This compound (TiBr₄), a volatile and highly Lewis acidic transition metal halide, serves as a versatile catalyst in a variety of organic transformations. wikipedia.orgchemeurope.com Its strong electron-accepting nature allows it to activate a wide range of functional groups, facilitating the formation of new chemical bonds. wikipedia.orgfishersci.ca

Baylis-Hillman Type Reactions Catalyzed by this compound

This compound has been effectively employed as a Lewis acid catalyst in Baylis-Hillman reactions. scientificlabs.co.uksigmaaldrich.com For instance, it catalyzes the reaction between arylaldehydes and but-3-yn-2-one to produce α-bromomethylene aldols. scientificlabs.co.uksigmaaldrich.com Research has shown that when the Baylis-Hillman reaction of arylaldehydes with methyl vinyl ketone is conducted at temperatures below -20 °C in the presence of this compound and a catalytic amount of an amine (acting as a Lewis base), brominated compounds can be obtained as major products in good yields. researchgate.net This highlights the role of TiBr₄ in promoting the addition and subsequent functionalization in this carbon-carbon bond-forming reaction.

Pinacol Coupling Reactions Mediated by Titanium(II) Bromide (from this compound) and Copper

This compound is a precursor for generating low-valent titanium species, such as titanium(II) bromide (TiBr₂), which are highly effective in mediating pinacol coupling reactions. scientificlabs.co.uksigmaaldrich.com The reduction of TiBr₄ can be achieved using various reducing agents. The resulting TiBr₂ species, often used in conjunction with a co-reductant like copper, promotes the reductive coupling of aldehydes and ketones to form 1,2-diols. oup.comacs.orgacs.org

This method has been successfully applied to both aromatic and aliphatic aldehydes, including primary aldehydes, affording the corresponding 1,2-diols in good to high yields with good to high diastereoselectivity for the dl-isomer. oup.com The reaction proceeds smoothly in a mixed solvent system of dichloromethane and pivalonitrile at temperatures ranging from -23 to 0 °C. oup.com The combination of soluble titanium(II) bromide and copper has proven to be an efficient catalytic system for this transformation. oup.com While direct use of this compound can lead to pinacol products, it often results in complex mixtures and lower yields. oup.com

Table 1: Diastereoselective Pinacol Coupling of Various Aldehydes Using TiBr₂ and Copper oup.com

| Entry | Aldehyde | Product | Yield (%) | Diastereoselectivity (dl/meso) |

| 1 | Benzaldehyde | 1,2-Diphenyl-1,2-ethanediol | 95 | 88/12 |

| 2 | 4-Chlorobenzaldehyde | 1,2-Bis(4-chlorophenyl)-1,2-ethanediol | 98 | 85/15 |

| 3 | 2-Naphthaldehyde | 1,2-Di(naphthalen-2-yl)-1,2-ethanediol | 91 | 94/6 |

| 4 | Cinnamaldehyde | 1,2-Diphenyl-3-butene-1,2-diol | 84 | 91/9 |

| 5 | 3-Phenylpropanal | 1,6-Diphenyl-3,4-hexanediol | 82 | 78/22 |

| 6 | Cyclohexanecarboxaldehyde | 1,2-Dicyclohexyl-1,2-ethanediol | 85 | 93/7 |

Alkene and Alkyne Functionalization Catalyzed by this compound

This compound facilitates the functionalization of alkenes and alkynes through its strong Lewis acidity. A notable application is the titanium(IV) halide-mediated coupling of alkoxides and alkynes, which provides an efficient and stereoselective route to trisubstituted (E)-alkenyl halides. organic-chemistry.orgorganic-chemistry.org In this reaction, TiBr₄ promotes the cleavage of the C-O bond of lithium alkoxides, generating a carbocation intermediate. This carbocation is then trapped by an alkyne, leading to the formation of the corresponding (E)-alkenyl bromide with high stereoselectivity. organic-chemistry.org This method is advantageous as it avoids the use of Brønsted acids and is applicable to the synthesis of valuable alkenyl bromides for further transformations like transition-metal-catalyzed coupling reactions. organic-chemistry.org

Stereoselective Carbon-Carbon Bond Formation with Titanium(IV) Enolates (e.g., Michael Additions, Mukaiyama Aldol-Prins Cyclizations)

This compound is instrumental in the generation of titanium(IV) enolates from ketones, which are versatile nucleophiles for stereoselective carbon-carbon bond formation. ub.eduresearchgate.netrsc.org

In Michael additions , the titanium(IV) enolates of chiral ketones, often generated in the presence of an additional Lewis acid like TiCl₄ or SnCl₄, add to α,β-unsaturated ketones and nitroalkenes with high diastereoselectivity. researchgate.netorcid.orgub.edu The formation of bimetallic enolates is proposed to enhance the reactivity and control the stereochemical outcome of the reaction. ub.eduresearchgate.net

A significant application of TiBr₄ is in Mukaiyama Aldol-Prins (MAP) cyclizations . capes.gov.brnih.gov In this tandem reaction, unsaturated enol ethers react with aldehydes in the presence of TiBr₄ to yield 4-bromotetrahydropyran products. capes.gov.brnih.gov This cascade process forms two new carbon-carbon bonds and a new ring, setting up to three new stereogenic centers in a single step. capes.gov.brnih.gov The reaction is also effective with ketones, expanding its synthetic utility. thieme-connect.com The proposed mechanism involves an initial Mukaiyama aldol addition to form an oxocarbenium ion, which then undergoes a Prins cyclization, followed by trapping of the resulting carbocation with bromide from TiBr₄. thieme-connect.com

Table 2: Mukaiyama Aldol-Prins Cyclizations with Ketones Promoted by TiBr₄ thieme-connect.com

| Entry | Ketone | Enol Ether | Product | Yield (%) | Diastereomeric Ratio |

| 1 | Acetone | 1-(3-Phenylpropoxy)cyclohex-1-ene | 2-(3-Phenylpropoxy)-2-methyl-6-bromotetrahydropyran | 75 | >95:5 |

| 2 | Cyclohexanone | 1-(3-Phenylpropoxy)cyclohex-1-ene | Spiro[cyclohexane-1,2'-(6'-bromo-tetrahydropyran)] | 81 | >95:5 |

| 3 | Acetophenone | 1-(3-Phenylpropoxy)cyclohex-1-ene | 2-(3-Phenylpropoxy)-2-phenyl-6-bromotetrahydropyran | 72 | 1:1 |

Cyclopropanation Reactions (Kulinkovich Reaction) Utilizing Titanium(IV) Species and Alkylmagnesium Bromide

While the classic Kulinkovich reaction typically employs titanium(IV) isopropoxide, the underlying principle involves the in-situ generation of a titanacyclopropane intermediate from a titanium(IV) precursor and a Grignard reagent. wikipedia.orgorganic-chemistry.orgyoutube.comnrochemistry.comsynarchive.comorganic-chemistry.orgpsgcas.ac.in This reactive intermediate then reacts with an ester to form a cyclopropanol derivative. The reaction proceeds through the dialkylation of the titanium(IV) species by the Grignard reagent, followed by β-hydride elimination to yield the titanacyclopropane. organic-chemistry.orgyoutube.comnrochemistry.com This intermediate acts as a 1,2-dicarbanion equivalent, adding to the ester carbonyl group. organic-chemistry.org

Variations of this reaction, such as the Kulinkovich-Szymoniak reaction, utilize titanium(IV) alkoxides and Grignard reagents to convert nitriles into primary cyclopropylamines. organic-chemistry.org The use of titanium(IV) halides in related transformations underscores the versatility of titanium(IV) precursors in generating the key titanacyclopropane intermediate for cyclopropanation reactions.

Adduct Formation and Coordination Sphere Dynamics of this compound

This compound, as a strong Lewis acid, readily forms adducts with a variety of donor ligands, leading to an expansion of its coordination sphere. wikipedia.orgfishersci.cafishersci.fithermofisher.comthermofisher.com The tetrahedral geometry of the free TiBr₄ molecule changes upon coordination. wikipedia.org

With common donor solvents like tetrahydrofuran (THF), it forms the six-coordinate adduct TiBr₄(THF)₂. wikipedia.orgfishersci.cathermofisher.com It also reacts with nitrogen-based ligands such as 2-methylpyridine to form five-coordinate adducts like TiBr₄(2-MePy), which adopts a trigonal bipyramidal geometry. wikipedia.orgfishersci.ca

The coordination sphere of titanium(IV) can expand further to accommodate more ligands. For instance, with bidentate phosphine and arsine ligands like o-phenylenebis(dimethylphosphine) and o-phenylenebis(dimethylarsine), both six-coordinate [TiBr₄(L-L)] and eight-coordinate [TiBr₄(L-L)₂] complexes have been prepared and characterized. researchgate.net The nature of the halide and the steric and electronic properties of the ligand influence the coordination number and geometry of the resulting titanium(IV) complex. cdnsciencepub.comcdnsciencepub.com The coordination environment around the titanium center can range from four-coordinate in the parent halide to five-, six-, seven-, and even eight-coordinate in its adducts, showcasing the dynamic nature of its coordination sphere. wikipedia.orgmdpi.comnih.govacs.org

Coordination with Lewis Bases (e.g., Tetrahydrofuran, Pyridine Derivatives)

This compound (TiBr₄) is a strong Lewis acid, readily reacting with a variety of Lewis bases to form adducts. acs.orgwikipedia.org This reactivity is a cornerstone of its chemistry, enabling the formation of diverse molecular complexes with different coordination numbers and geometries. The nature of the resulting adduct is highly dependent on the steric and electronic properties of the incoming Lewis base.

With common monodentate Lewis bases such as tetrahydrofuran (THF), TiBr₄ forms six-coordinate adducts with the general formula TiBr₄(L)₂. wikipedia.org A well-characterized example is TiBr₄(THF)₂, which features a six-coordinate titanium center. wikipedia.org Similarly, pyridine and its derivatives coordinate to TiBr₄ to form stable adducts. acs.orgnih.gov For instance, the reaction with pyridine yields the monomeric Lewis adduct TiBr₄(py)₂. acs.org

However, the stoichiometry and geometry of these adducts can be influenced by the steric bulk of the Lewis base. When a sterically hindered pyridine derivative like 2-methylpyridine is used, a five-coordinate adduct, TiBr₄(2-MePy), is formed. wikipedia.org In this complex, the titanium center adopts a trigonal bipyramidal geometry with the 2-methylpyridine ligand situated in the equatorial plane. wikipedia.org

The coordination of Lewis bases to the Ti(IV) center can also influence the bonding of the other ligands. For example, in a related titanocene(III) triflato complex, the coordination of a pyridine ligand was found to affect the bonding of the triflato ligand, as evidenced by changes in bond lengths. nih.gov This highlights the intricate interplay of electronic effects within the coordination sphere of the titanium atom.

The formation of these Lewis base adducts is a fundamental aspect of TiBr₄ chemistry, often serving as the initial step in more complex transformations. The ability to form stable complexes with various donor molecules underscores its utility as a Lewis acid catalyst in organic synthesis. wikipedia.org

Table 1: Examples of this compound-Lewis Base Adducts

| Lewis Base | Adduct Formula | Coordination Number | Geometry |

| Tetrahydrofuran (THF) | TiBr₄(THF)₂ | 6 | Octahedral |

| Pyridine | TiBr₄(py)₂ | 6 | Octahedral |

| 2-Methylpyridine | TiBr₄(2-MePy) | 5 | Trigonal Bipyramidal |

Ligand Exchange Kinetics and Equilibria Involving Bromide Ligands

The bromide ligands in this compound complexes are not static and can undergo exchange with other ligands present in solution. This process, known as ligand exchange, is a dynamic equilibrium and its kinetics are influenced by several factors, including the nature of the solvent and the entering and leaving groups. savemyexams.com

Studies on analogous titanium(IV) chloride complexes with various Lewis bases have shown that ligand exchange reactions often proceed through a dissociative mechanism. researchgate.net This is characterized by large, positive activation enthalpies (ΔH), positive activation entropies (ΔS), and positive activation volumes (ΔV*). researchgate.net A dissociative pathway implies that the rate-determining step is the cleavage of the bond between the titanium center and a leaving ligand, creating a lower-coordinate intermediate that is then rapidly attacked by the incoming ligand.

For a series of cis-TiX₄·2L adducts (where X = Cl, Br and L = a Lewis base), the Gibbs free energy of activation (ΔG*) for ligand exchange was found to decrease as the stability of the adduct decreases. researchgate.net This suggests that in less stable complexes, the titanium-ligand bond is weaker and more easily broken, leading to faster exchange rates.

In the context of TiBr₄ complexes, dissociation of a bromide ligand is a key step in many reactions. For instance, in reactions with bidentate ligands, the displacement of a bromide ligand can lead to the formation of cationic titanium complexes. acs.org The lability of the bromide ligands also plays a role in redistribution reactions. When titanium tetrabromide and titanium tetrachloride are mixed, a statistical mixture of mixed halides (TiBr₄₋ₓClₓ) is formed. wikipedia.org While the exact mechanism is not fully understood, it is proposed to involve the formation of dimeric intermediates where ligand exchange can readily occur. wikipedia.org

Furthermore, studies on thioether and selenoether complexes of titanium(IV) halides have shown that ligand dissociation increases from TiCl₄ to TiBr₄ to TiI₄. researchgate.net This trend is consistent with the decreasing strength of the titanium-halogen bond down the group, making the bromide and iodide complexes more labile and prone to rapid ligand exchange, even at low temperatures. researchgate.net

Formation of Anionic Bromido Complexes (e.g., [TiBr₅]⁻)

In the presence of a suitable source of bromide ions, this compound can act as a Lewis acid to form anionic bromido complexes. A prominent example is the pentabromidotitanate(IV) anion, [TiBr₅]⁻. wikipedia.org This five-coordinate species has been identified through spectroscopic studies of reactions between TiBr₄ and tetra-alkylammonium bromides in dichloromethane solution. researchgate.net

In addition to the mononuclear [TiBr₅]⁻, binuclear anionic complexes can also be formed. For example, the reaction of TiBr₄ with certain tetra-alkylammonium bromides can yield salts containing the [Ti₂Br₁₀]²⁻ anion. researchgate.net This dimeric species consists of two titanium centers bridged by two bromide ligands, with each titanium atom also bonded to four terminal bromide ligands, resulting in a face-sharing bioctahedral structure.

The formation of these anionic bromido complexes is a clear illustration of the Lewis acidic character of TiBr₄ and its tendency to expand its coordination sphere beyond four when suitable donors are available. The specific complex formed ([TiBr₅]⁻, [Ti₂Br₁₀]²⁻, or others) depends on factors such as the concentration of the bromide source and the nature of the counter-ion. researchgate.net

Table 2: Common Anionic Bromido Complexes of Titanium(IV)

| Complex Ion | Formula | Coordination Number of Ti |

| Pentabromidotitanate(IV) | [TiBr₅]⁻ | 5 |

| Decabromidodititanate(IV) | [Ti₂Br₁₀]²⁻ | 6 (per Ti atom) |

Hydrolytic Behavior and Stabilization Strategies for this compound Systems

This compound is highly susceptible to hydrolysis, reacting rapidly and often vigorously with water. wikipedia.org This reaction leads to the release of hydrogen bromide (HBr) and the formation of titanium oxides or oxybromides. wikipedia.org The high reactivity towards water necessitates that all manipulations of TiBr₄ and its derivatives be carried out under strictly anhydrous conditions, typically using an inert atmosphere of nitrogen or argon and dry solvents.

The hydrolytic instability of simple titanium(IV) halide complexes has driven research into stabilization strategies. One effective approach is the use of chelating ligands, particularly those with a combination of hard donor atoms like oxygen and nitrogen. For instance, diaminobis(phenolato) ligands have been shown to form highly stable titanium(IV) complexes. nih.govresearchgate.net

In a study of a series of [ONON]²⁻ diaminobis(phenolato) titanium(IV) complexes, it was found that ortho-substitution on the phenolate rings with halogens significantly enhances hydrolytic stability. nih.govresearchgate.net The brominated derivative, in particular, exhibited remarkable stability, with a half-life of 17 ± 1 days for ligand hydrolysis in a 10% D₂O/DMSO-d₆ solution at room temperature. nih.govresearchgate.net This was significantly longer than the half-lives for the chlorinated (56 ± 5 hours) and methylated (22 ± 6 hours) analogues. nih.govresearchgate.net This enhanced stability is attributed to a combination of steric and electronic effects of the ortho-bromo substituents, which protect the titanium center from nucleophilic attack by water molecules.

Another strategy to improve hydrolytic stability involves the use of α-hydroxy carboxylate ligands. These ligands can chelate to the titanium(IV) center, forming more stable complexes compared to those with simple carboxylate ligands. mdpi.com The formation of robust Ti-O-P bonds in titanium(IV) phosphonate materials also imparts significant hydrolytic stability, making them resilient even in highly acidic conditions. rsc.org

These stabilization strategies are crucial for the practical application of titanium(IV) compounds, particularly in areas like catalysis and materials science, where their performance can be compromised by decomposition in the presence of moisture.

Redox Chemistry of this compound Species

The redox chemistry of titanium primarily involves the Ti(IV)/Ti(III) couple. This compound, with its d⁰ electron configuration, is at the highest common oxidation state for titanium and can act as an oxidizing agent in certain reactions. wikipedia.orgresearchgate.net

For example, the reaction of TiBr₄ with the sulfur-containing heterocyclic compound thianthrene in toluene results in the formation of a red crystalline product, (μ-thianthrene)Ti₂(μ-Br₂)Br₆. researchgate.net While an EPR spectrum of the solution indicated the oxidation of thianthrene to its cation radical, the isolated crystalline product was a molecular compound where the thianthrene bridges two titanium centers. researchgate.net This suggests a complex interplay between coordination and redox processes.

The redox potential of the Ti(IV)/Ti(III) couple can be tuned by the ligand environment. This principle is the basis for the development of titanium-based catalysts for radical redox reactions. researchgate.net In these catalytic cycles, a Ti(III) species is often generated in situ from a Ti(IV) precursor through reduction. This Ti(III) species can then participate in single-electron transfer (SET) processes to initiate radical reactions before being re-oxidized to Ti(IV).

While TiBr₄ itself is a stable Ti(IV) compound, its reactions can lead to the formation of Ti(III) species under appropriate reducing conditions. The accessibility of the Ti(III) oxidation state is a key feature of titanium chemistry and has been exploited in a wide range of synthetic transformations. researchgate.net Furthermore, in the context of photocatalysis, the addition of bromide ions to photoactivated titanium dioxide (a Ti(IV) species) has been shown to potentiate its antimicrobial activity. nih.gov This is proposed to occur through the generation of reactive oxidized bromine species, including hypobromite, via redox processes at the surface of the TiO₂ nanoparticles. nih.gov

Applications in Advanced Materials Science and Engineering Utilizing Titanium Iv Bromide

Perovskite Materials Research Based on Cesium Titanium(IV) Bromide (Cs2TiBr6)

Cesium this compound (Cs2TiBr6), a type of lead-free vacancy-ordered double perovskite, has emerged as a promising material in advanced materials science, particularly in the field of photovoltaics. d-nb.infoarxiv.org Its non-toxic nature and high stability offer a viable alternative to traditional lead-based perovskites. arxiv.orgresearcher.life

Synthesis and Structural Evolution of Cs2TiBr6 Perovskites

The synthesis of high-purity Cs2TiBr6 is crucial for its application in optoelectronic devices. Various methods have been developed to produce this material, each influencing its structural and photophysical properties.

One common approach is solution synthesis , where precursors like cesium bromide (CsBr) and this compound (TiBr4) are reacted in a solvent such as hydrobromic acid (HBr). rsc.org This method allows for the formation of phase-pure Cs2TiBr6 powder. rsc.org To prevent incomplete reactions due to the volatility of TiBr4, a molar excess of this precursor is often used. rsc.org The resulting powder is typically vacuum-dried and annealed to enhance crystallinity. rsc.org

Another innovative technique is mechanochemical synthesis using high-energy ball milling. d-nb.info This solvent-free method is not only facile but also enables the production of phase-pure Cs2TiBr6 and its iodine-substituted derivatives. d-nb.info Characterization through X-ray diffraction (XRD) confirms the high phase purity and the cubic crystal structure of the synthesized powders. d-nb.info

The synthesis of Cs2TiBr6 nanocrystals has also been demonstrated through colloidal methods, such as the slow cooling method and hot-injection techniques. rsc.orgsemanticscholar.org The morphology and size of these nanocrystals can be controlled by adjusting the reaction temperature. semanticscholar.org Structural analysis reveals that these nanocrystals crystallize in a cubic lattice with the space group Fm-3m, consistent with the K2PtCl6-type vacancy-ordered double perovskite structure. semanticscholar.org In this structure, a B2+ cation in the conventional ABX3 perovskite is replaced by a vacancy. semanticscholar.org

The structural evolution of Cs2TiBr6 is a key area of study. While it possesses a stable crystal structure, it can be susceptible to degradation in ambient air. d-nb.inforesearchgate.net The stability is notably higher in its vacancy-ordered double-perovskite structure where titanium is in a stable +4 oxidation state, which is expected to provide high tolerance to environmental stresses. scribd.com

Optoelectronic Properties in Photovoltaic Devices Containing Cs2TiBr6

Cs2TiBr6 exhibits several optoelectronic properties that make it a compelling candidate for photovoltaic applications. A key characteristic is its band gap, which is a critical factor in determining the efficiency of a solar cell.

Theoretical and experimental studies have reported varying band gap values for Cs2TiBr6. Density functional theory (DFT) calculations have predicted a direct band gap of approximately 1.534 eV to 1.77 eV. arxiv.orgresearcher.life However, experimental measurements often indicate an optical band gap of around 1.8 eV. scribd.comrsc.org Some studies suggest an indirect bandgap of about 1.88 eV, which can explain the material's weak photoluminescence. d-nb.inforsc.org The discrepancy between direct and indirect bandgap classifications highlights the complexity of its electronic structure.

The material demonstrates strong light absorption in the visible spectrum, a crucial property for an absorber layer in a solar cell. arxiv.org The absorption coefficient is on the order of 10^5 cm-1 in the visible light region. arxiv.org Furthermore, Cs2TiBr6 possesses high charge carrier mobility and long carrier diffusion lengths, exceeding 100 nm, which are advantageous for efficient charge extraction in a photovoltaic device. scribd.com

Doping has been explored as a strategy to modulate the optoelectronic properties of Cs2TiBr6. For instance, substituting titanium with germanium or bromine with iodine can reduce the band gap and enhance visible light absorption. rsc.orgrsc.org Doping can also convert the quasi-direct band gap of the pristine material to a direct band gap, which is more favorable for solar cell applications. rsc.orgrsc.org

Device Architecture and Performance Optimization in Cs2TiBr6 Perovskite Solar Cells

The performance of Cs2TiBr6-based perovskite solar cells (PSCs) is heavily dependent on the device architecture and the optimization of various parameters. The two primary device structures are the standard (n-i-p) and inverted (p-i-n) planar configurations. mdpi.com

In a typical n-i-p architecture, the device consists of a transparent conductive oxide (TCO) substrate, an electron transport layer (ETL), the Cs2TiBr6 absorber layer, a hole transport layer (HTL), and a metal back contact. mdpi.comresearchgate.net The selection of appropriate ETL and HTL materials is critical for efficient charge transport and minimizing recombination at the interfaces. Materials like tungsten trioxide (WO3) and lanthanum-doped barium stannate (LBSO) have been investigated as ETLs, while materials such as copper antimony sulfide (CuSbS2) and various organic compounds have been explored as HTLs. researcher.liferesearchgate.net

Numerical simulations, often using software like SCAPS-1D, play a significant role in optimizing device performance. researcher.liferesearchgate.netaip.org These simulations allow for the systematic variation of parameters such as the thickness of the absorber and transport layers, doping densities, and defect densities to predict the most efficient device configuration. aip.orgresearchgate.net

Optimization studies have shown that the power conversion efficiency (PCE) of Cs2TiBr6 PSCs can be significantly improved through careful device engineering. For instance, optimizing the ETL and HTL materials and their thicknesses can lead to simulated PCEs exceeding 20%. researcher.liferesearchgate.net One study reported a simulated PCE of 24.82% for an optimized structure of ITO/LBSO/Cs2TiBr6/CNTS/Au. researcher.life Another simulation predicted a PCE of 21.96% for a device with a La-doped BaSnO3 ETL and CuSbS2 HTL. aip.org The first fabricated solar cells using Cs2TiBr6 thin films achieved a stable efficiency of up to 3.3%. scribd.com

Stability Enhancement Strategies for Cesium this compound Halide Perovskite Systems

Despite its inherent stability advantages over lead-based perovskites, the long-term stability of Cs2TiBr6 under operational and environmental stress remains a key challenge for commercialization. researchgate.netnih.gov Several strategies are being explored to enhance its stability.

Compositional Engineering: Doping and alloying are effective methods to improve the intrinsic stability of the perovskite crystal structure. nih.gov Introducing different cations or anions into the Cs2TiBr6 lattice can enhance its phase stability. nih.govpreprints.org For example, creating mixed-halide perovskites by partially substituting bromide with other halides can improve humidity stability. mdpi.com

Encapsulation and Passivation: Protecting the perovskite layer from external factors like moisture, oxygen, and heat is crucial for extrinsic stability. nih.gov Encapsulation with materials like polymers or metal oxides can create a physical barrier. nih.gov Interfacial passivation, using thin layers between the perovskite and the charge transport layers, can reduce defects and ion migration, which are significant degradation pathways. mdpi.comnih.gov

Control of Crystallization: The quality of the perovskite film, including its crystallinity and grain size, plays a vital role in its stability. mdpi.com Additive engineering during the crystallization process can lead to higher quality films with fewer defects and larger grain sizes, enhancing both efficiency and stability. mdpi.com

Thin Film Technologies Employing this compound

This compound serves as a precursor in chemical vapor deposition (CVD) processes for creating thin films with specific technological applications.

Deposition of Titanium Silicide Thin Films

Titanium silicide (TiSi2) thin films are widely used in the microelectronics industry as a contact material in complementary metal-oxide-semiconductor (CMOS) devices due to their low resistivity and good thermal stability. scitation.org While titanium(IV) chloride (TiCl4) is a common precursor for TiSi2 deposition, titanium halides like titanium(IV) iodide (TiI4) and by extension, this compound, are also viable alternatives. jkps.or.kr

The deposition process typically involves atmospheric pressure or low-pressure chemical vapor deposition (APCVD or LPCVD). In this process, a titanium halide precursor is reacted with a silicon source, such as silane (SiH4), at elevated temperatures. jkps.or.krresearchgate.net The substrate temperature is a critical parameter that influences the phase formation and quality of the deposited film. jkps.or.kr

The reaction between the titanium halide and silane leads to the formation of different phases of titanium silicide, such as the metastable C49-TiSi2 and the more desirable, low-resistivity C54-TiSi2. scitation.orgaip.org Post-deposition annealing is often required to transform the C49 phase to the C54 phase. scitation.orgaip.org The use of a titanium halide precursor like TiI4 has been shown to enable the deposition of TiSi2 films at lower temperatures compared to using TiCl4. jkps.or.kr

The properties of the resulting titanium silicide thin films, including their phase, surface morphology, and sheet resistance, are characterized using techniques like X-ray diffraction (XRD), scanning electron microscopy (SEM), and four-point probe measurements. scitation.orgresearchgate.net

Fabrication of Titanium and Titanium(IV) Oxide Nanolayers

This compound is a key precursor in the gas-phase synthesis of titanium-based nanolayers, primarily through Chemical Vapor Deposition (CVD) techniques. These processes are critical for applications in microelectronics and protective coatings.

A significant application involves the deposition of titanium and titanium nitride (TiN) films. Research has demonstrated that a liquid solution of this compound in bromine can serve as an effective precursor for plasma-enhanced CVD. illinois.edu This method allows for the deposition of conformal titanium films at substrate temperatures below 450°C, which is crucial for manufacturing semiconductor microelectronic circuits where titanium is used to create low-resistance electrical contacts. illinois.edu

Furthermore, by introducing ammonia gas into the vapor mixture of this compound and bromine, thin films of titanium nitride can be deposited at temperatures around 400°C. illinois.eduacs.org These TiN films are noted for their utility as diffusion barriers and adhesion layers in semiconductor devices. illinois.edu An atmospheric pressure CVD process using titanium tetrabromide and ammonia has been developed, yielding TiN films with low electrical resistivity (around 200 µΩ-cm) and growth rates of approximately 17 nm/min at 500°C. acs.orgresearchgate.net Although the direct fabrication of titanium(IV) oxide (TiO₂) nanolayers from TiBr₄ is less commonly detailed, the established methods for depositing elemental titanium and titanium nitride highlight the compound's role as a versatile precursor for various titanium-based nanostructured films. The general process involves vaporizing the precursor and using a plasma or thermal energy to induce a reaction and subsequent deposition onto a substrate.

Table 1: Deposition Parameters for Titanium Nitride Films from this compound

| Parameter | Value | Source |

|---|---|---|

| Precursors | This compound, Ammonia | acs.orgresearchgate.net |

| Deposition Temperature | 400 - 600°C | acs.orgresearchgate.net |

| Pressure | Atmospheric | acs.orgresearchgate.net |

| Growth Rate (at 500°C) | ~17 nm/min | acs.org |

| Electrical Resistivity (at 500°C) | ~200 µΩ-cm | acs.org |

Development of Advanced Coatings and Composites Utilizing this compound

The application of this compound extends to the creation of advanced coatings and composite materials prized for their durability and performance under extreme conditions. The films produced via CVD from TiBr₄, such as titanium and titanium nitride, are themselves advanced coatings that impart desirable properties like wear resistance, corrosion resistance, and electrical conductivity. illinois.edu

The field of titanium matrix composites (TMCs) also represents a key area of application. These materials are sought after for their high strength-to-weight ratio and performance at elevated temperatures. Reinforcement of titanium alloys is often achieved through the in situ formation of ceramic phases like titanium boride (TiB) and titanium carbide (TiC). nih.gov While direct use of TiBr₄ in powder metallurgy to form these composites is not extensively documented in the available literature, the synthesis of such reinforcing phases is fundamentally linked to the high reactivity of titanium with elements like boron and carbon, a principle that underlies the utility of titanium halide precursors. nih.gov For instance, thin films of titanium diboride (TiB₂) are known for their exceptional hardness and are used in wear-resistant coatings. researchgate.net The production of such advanced ceramic and composite materials often relies on precursors that can deliver titanium in a reactive form, a role that TiBr₄ is well-suited to fill, particularly in vapor-phase deposition techniques.

Polymerization Catalysis and Mechanism Elucidation with Titanium(IV) Species

Titanium(IV) halides are well-established as catalysts and co-initiators in various polymerization reactions due to their strong Lewis acidic character. This allows them to activate monomers and influence the mechanism of polymer chain growth, leading to polymers with controlled architectures and properties.

Controlled Radical Polymerization Initiators Utilizing Titanium(IV)

Atom Transfer Radical Polymerization (ATRP) is a powerful technique for synthesizing well-defined polymers. The process relies on a transition metal catalyst to reversibly activate and deactivate the growing polymer chain. While various transition metals, including titanium, have been successfully employed in ATRP, specific research detailing the use of this compound is not as prominent as for its chloride counterpart. researchgate.netsigmaaldrich.com The general mechanism for a titanium-catalyzed ATRP involves the equilibrium between a dormant alkyl halide species and an active radical, mediated by a Ti(III)/Ti(IV) redox couple. researchgate.net This process allows for the controlled polymerization of monomers like styrenes and (meth)acrylates. cmu.edu However, detailed kinetic data and specific examples for ATRP systems initiated directly with this compound are not extensively covered in the surveyed scientific literature.

Coordination-Insertion Polymerization Mechanisms

Coordination-insertion polymerization, famously exemplified by Ziegler-Natta catalysis, is a cornerstone of polyolefin production. This mechanism involves the coordination of a monomer to a transition metal center, followed by its insertion into the metal-alkyl bond. Titanium compounds are central to many Ziegler-Natta catalysts, with TiCl₄ being a common component. pcbiochemres.comlibretexts.org The active catalytic centers are typically titanium ions with empty coordination sites. pcbiochemres.com The process is initiated by the alkylation of the titanium compound, after which the olefin monomer coordinates and inserts into the growing polymer chain. pcbiochemres.com Some literature mentions Titanium(III) bromide (TiBr₃) as a potential catalyst component in these systems. pcbiochemres.com The general mechanism is understood to proceed through a coordination-insertion pathway, which is crucial for controlling the stereochemistry of the resulting polymer. utwente.nlresearchgate.net Despite the established role of titanium halides in this type of polymerization, specific mechanistic studies focusing on this compound as the primary catalyst are not widely available in the reviewed literature.

Group Transfer Polymerization Studies

Group Transfer Polymerization (GTP) is a method for the living polymerization of acrylic monomers. The mechanism typically involves either a nucleophilic anion or a Lewis acid as a catalyst. illinois.edusioc-journal.cn The Lewis acid activates the monomer, facilitating the reaction with a silyl ketene acetal initiator. illinois.edu While this compound is a strong Lewis acid, its specific application as a catalyst in GTP has not been a major focus of the research literature surveyed. sioc-journal.cnresearchgate.net Studies in organocatalyzed GTP have explored a range of organic and metal-based Lewis acids, but detailed investigations into the efficacy and mechanism of TiBr₄-catalyzed GTP are not prominently featured. sioc-journal.cn

Cationic Polymerization Systems Involving Titanium(IV)

This compound plays a significant role in cationic polymerization, particularly in living polymerization systems. A notable example is the polymerization of isobutylene (IB) using a mixed co-initiator system of Titanium(IV) chloride (TiCl₄) and this compound. pcbiochemres.com

Table 2: Kinetic Parameters for the Living Cationic Polymerization of Isobutylene with TiCl₄/TiBr₄ Mixtures

| TiCl₄/TiBr₄ Ratio | Apparent Rate Constant (kₐₚₚ) (M⁻¹s⁻¹) | Ionization Rate Constant (kᵢ) (s⁻¹) | Deactivation Rate Constant (k₋ᵢ) (M⁻¹s⁻¹) | Ionization Equilibrium Constant (Kᵢ) |

|---|---|---|---|---|

| 100/0 | 2.1 | 0.23 | 4.3 x 10³ | 5.3 x 10⁻⁵ |

| 75/25 | 1.1 | 0.12 | 4.3 x 10³ | 2.8 x 10⁻⁵ |

| 50/50 | 0.64 | 0.07 | 4.3 x 10³ | 1.6 x 10⁻⁵ |

| 25/75 | 0.36 | 0.04 | 4.3 x 10³ | 0.9 x 10⁻⁵ |

| 0/100 | 0.18 | 0.02 | 4.3 x 10³ | 0.5 x 10⁻⁵ |

Data adapted from studies on the polymerization of isobutylene at -80°C. pcbiochemres.com

Coordination Chemistry and Complex Synthesis with Titanium Iv Bromide

Synthesis and Characterization of Novel Titanium(IV) Oxo-Clusters

Titanium(IV) oxo-clusters (TOCs) are a class of compounds with a core structure composed of titanium and oxygen atoms, stabilized by various organic ligands. mdpi.commdpi.com The synthesis of these clusters often involves the controlled hydrolysis of titanium alkoxides in the presence of ligands such as carboxylic acids. mdpi.comrsc.org The resulting {TiaOb} core architecture and the nature of the stabilizing ligands are crucial in determining the physicochemical properties of the cluster. mdpi.com

The solvothermal technique is a widely used method for synthesizing TOCs, where reactions are carried out in a solvent under elevated temperature and pressure. rsc.org This method allows for the formation of crystalline products. For instance, the reaction of titanium(IV) isopropoxide with carboxylic acids under solvothermal conditions can yield various TOCs. rsc.org The choice of solvent, temperature, and the molar ratio of reactants are critical parameters that influence the final structure of the oxo-cluster. mdpi.comresearchgate.net

Researchers have successfully synthesized and characterized several novel titanium(IV) oxo-clusters incorporating bromide ions or synthesized from bromide-containing precursors. While direct synthesis from TiBr₄ can be challenging due to its reactivity, bromide ions can be incorporated into the cluster framework. The characterization of these clusters relies heavily on single-crystal X-ray diffraction, which provides precise structural information about the {TiaOb} core and the coordination environment of the titanium centers. mdpi.comrsc.org Spectroscopic techniques such as IR, Raman, and NMR are also employed to further characterize the molecular structure. mdpi.com

For example, two titanium-oxo-clusters, [Ti₆O₈(Hssal)₂(Phen)₆(H₂O)₄]·4OH·21H₂O (TOC-1) and [Ti₄O₄(Hssal)₄(Phen)₄]·18H₂O·4NH₃ (TOC-2), were synthesized and characterized. rsc.org TOC-1 possesses a hexanuclear {Ti₆(μ₂-O)₈} core, while TOC-2 has a tetranuclear {Ti₄(μ₂-O)₄} skeleton. rsc.org Another study reported the synthesis of a [Ti₄O₂(OⁱBu)₁₀(asp)₂]·H₂O cluster from titanium(IV) isobutoxide and acetylsalicylic acid. mdpi.com

The photocatalytic and antimicrobial activities of TOCs have been a subject of investigation. mdpi.comnih.gov The ability to tune the properties of these clusters by modifying the core or the stabilizing ligands makes them promising candidates for various applications. mdpi.com

Table 1: Examples of Synthesized Titanium(IV) Oxo-Clusters

| Cluster Formula | Core Structure | Synthesis Method | Reference |

| [Ti₆O₈(Hssal)₂(Phen)₆(H₂O)₄]·4OH·21H₂O | {Ti₆(μ₂-O)₈} | Not specified | rsc.org |

| [Ti₄O₄(Hssal)₄(Phen)₄]·18H₂O·4NH₃ | {Ti₄(μ₂-O)₄} | Not specified | rsc.org |

| [Ti₄O₂(OⁱBu)₁₀(asp)₂]·H₂O | {Ti₄O₂} | Reaction of Ti(OⁱBu)₄ with acetylsalicylic acid | mdpi.com |

| [Ti₆O₄(OⁱBu)₈(O₂C₁₃H₉)₈]·2(CH₃)₂CO | {Ti₆O₄} | Not specified | mdpi.com |

| [Ti₆O₆(OⁱBu)₆(O₂C₁₃H₉)₆] | {Ti₆O₆} | Not specified | mdpi.com |

| [Ti₃O(OⁱPr)₈(O₂C₁₃H₉)₂] | {Ti₃O} | Not specified | mdpi.com |

Design and Reactivity of Titanium(IV) Complexes with Specific Ligands

The reactivity of titanium(IV) bromide serves as a gateway to a wide array of coordination complexes with tailored properties, achieved through the careful selection of ligands.

N-Heterocyclic carbenes (NHCs) have emerged as versatile ligands in coordination chemistry due to their strong σ-donating properties. sci-hub.se The synthesis of NHC adducts of titanium(IV) can be achieved through several routes, including the reaction of a preformed free NHC with a titanium precursor or by in situ generation of the NHC in the presence of a titanium complex. thieme-connect.de

A series of titanium(IV) adducts with an amido-tethered N-heterocyclic carbene of the form Ti(L)(OⁱPr)n(Br)₃₋n (where n = 1−3 and L = tBuNHCH₂CH₂[C{NtBu(CHCH)N}]) have been synthesized and characterized. acs.org Structural analysis of the n=2 complex revealed significant bending of the two cis ligands, suggesting a pseudo-back-bonding interaction between adjacent ligands and the carbene p orbital. acs.org

The synthesis of these complexes often involves the reaction of a lithium- or salt-free NHC with a suitable titanium(IV) halide or alkoxide precursor. For example, the reaction of TiCl₂(NMe₂)₂ with the free carbene IMes (1,3-dimesitylimidazol-2-ylidene) yields the mono-NHC complex TiCl₂(NMe₂)₂(IMes). acs.org

Table 2: Synthetic Routes to Titanium(IV)-NHC Complexes

| Titanium Precursor | NHC Source | Resulting Complex Type | Reference |

| Ti(OⁱPr)n(Br)₃₋n | Amido-tethered NHC | Ti(L)(OⁱPr)n(Br)₃₋n | acs.org |

| TiCl₂(NMe₂)₂ | Free carbene (IMes) | TiCl₂(NMe₂)₂(IMes) | acs.org |

| Ti(NMe₂)₄ | Imidazolium salt (IMes·HCl) | TiCl₂(NMe₂)₂(IMes) | acs.org |

Hydroxamic acids and Schiff bases are important classes of ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions, including titanium(IV).

Hydroxamate Ligands: Molecular titanium(IV) phenylhydroxamate complexes have been synthesized to serve as structural and spectroscopic models for understanding the binding of hydroxamate functionalities to TiO₂ surfaces. rsc.org These studies suggest that the predominant binding mode is monodeprotonated and involves chelation. rsc.org The structural features of hydroxamate compounds, with their oxygen donor atoms, allow for the formation of stable five-membered rings upon coordination with metal ions. acs.org

Schiff Base Ligands: The synthesis of titanium(IV) Schiff base complexes has been extensively investigated. For example, the reaction of TiBr₄ with the tetradentate Schiff base ligand salenH₂ (N,N'-bis(salicylidene)ethylenediamine) or its silylated derivative yields the complex [TiBr₂(salen)]. rsc.org The nature of the final product in these reactions can be influenced by the specific Schiff base derivative, the halide, and the reaction conditions. rsc.org A variety of titanium(IV) complexes with different Schiff base ligands have been synthesized and characterized using techniques such as elemental analysis, FTIR, ¹H NMR, and mass spectrometry. nih.gov These complexes often exhibit octahedral or other high-coordination geometries. nih.gov

Table 3: Examples of Titanium(IV) Complexes with Hydroxamate and Schiff Base Ligands

| Ligand Type | Ligand Example | Resulting Complex | Reference |

| Hydroxamate | Phenylhydroxamate | Molecular titanium(IV) phenylhydroxamate complexes | rsc.org |

| Schiff Base | salenH₂ | [TiBr₂(salen)] | rsc.org |

| Schiff Base | Tetradentate Schiff bases from 1,6-hexanediamine | [TiL(H₂O)₂Cl₂] or [TiL(H₂O)₂]Cl₂ | nih.gov |

N-Heterocyclic Carbene (NHC) Adducts of Titanium(IV)

Supramolecular Interactions in this compound Systems

In the crystal structures of various titanium(IV) complexes, non-conventional hydrogen bonds, such as C-H···O interactions, can lead to the formation of supramolecular chains and higher-dimensional arrays. researchgate.net For instance, in certain bis(η⁵-cyclopentadienyl)titanium(IV) carboxylate complexes, Cp-C–H···O(carbonyl) hydrogen bonds are observed, resulting in the formation of supramolecular chains. researchgate.net Similarly, hydroxyl-O-H···O(carbonyl) bonding can lead to the formation of supramolecular chains in the crystal packing. researchgate.net

The deliberate design of ligands with specific functional groups capable of participating in hydrogen bonding can be used to direct the self-assembly of this compound complexes into desired supramolecular architectures. The understanding and control of these weak interactions are fundamental to the development of new materials with specific functions. amu.edu.pl

Advanced Spectroscopic and Computational Characterization of Titanium Iv Bromide Systems

Electronic and Optical Property Probing of Titanium(IV) Bromide Materials

Understanding the electronic structure and how these materials interact with light is key to developing them for applications in areas like photovoltaics and catalysis. UV-Vis and photoluminescence spectroscopies are primary tools for probing these electronic and optical properties.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between energy levels in a molecule or material. For this compound systems, this technique provides information on electronic structure, including the determination of the optical band gap and the presence of charge-transfer bands.

A significant area of research is in lead-free perovskite materials, such as cesium this compound (Cs₂TiBr₆). This material has been identified as promising for photovoltaic applications, with studies showing it has a band gap of approximately 1.8 eV. jocpr.com The electronic structure of these A₂TiX₆ perovskites is characterized by halide np orbitals contributing to the valence band and Ti 3d orbitals forming the conduction band. jocpr.com Consequently, the bandgap of Cs₂TiX₆ materials decreases as the halide moves down the group from Cl to Br to I. jocpr.com In other titanium(IV) complexes containing organic ligands, UV-Vis spectra are dominated by ligand-to-metal charge transfer (LMCT) or intra-ligand (π → π*) transitions. rsc.org For example, titanium(IV) complexes with dithiolate ligands exhibit strong absorption bands in both the blue (427-430 nm) and red (632-635 nm) regions of the spectrum. nih.gov

| Material/Compound | λ_max (nm) | Key Feature | Reference |

|---|---|---|---|

| Cs₂TiBr₆ | N/A (Band Gap) | Band gap ~1.8 eV | jocpr.com |

| Titanium(IV)-dithiolate complex | 427-430, 632-635 | Intra-ligand and LLCT transitions | nih.gov |

| Titanium(IV)-salicylate complex | No LMCT band observed | Absorbance due to ligand transitions | mdpi.com |

| TiH₂L (Schiff base) complexes | 371-470 | n–π* transitions (MLCT) | rsc.org |

Photoluminescence (PL) spectroscopy is a technique where a material absorbs photons (photo-excitation) and then radiates photons as it returns to a lower energy state. cdnsciencepub.com It is a highly sensitive method for probing the electronic structure, excited states, and recombination pathways in materials. webelements.co.uk

The study of PL in this compound materials has yielded particularly interesting and sometimes conflicting results, highlighting the sensitivity of optical properties to material form and preparation. Research on Cs₂TiBr₆ thin films has shown them to be efficient photoluminescent emitters. jocpr.com However, subsequent studies on colloidally synthesized Cs₂TiBr₆ nanocrystals found no notable PL signal. jocpr.com This discrepancy is attributed to the material having an indirect band gap and parity-forbidden transitions, which lead to very low PL efficiency, especially in powder or nanocrystal form. jocpr.com The PL spectrum, when observable, can provide critical data on carrier recombination mechanisms and defect states within the material, which are vital for applications in solar cells and light-emitting devices. researchgate.net

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary and tertiary structures of chiral molecules, including proteins and DNA, by measuring the differential absorption of left- and right-handed circularly polarized light. daveadamslab.comwikipedia.org In the context of titanium(IV) complexes, CD spectroscopy is instrumental in elucidating the conformational changes of biological macromolecules upon interaction with these compounds.

Studies on bioactive titanium(IV) complexes have utilized CD spectroscopy to monitor their binding with calf thymus DNA (CT-DNA) and bovine serum albumin (BSA). rsc.org The intrinsic CD spectrum of CT-DNA, characterized by a positive band around 273 nm (related to π–π base stacking) and a negative band at approximately 244 nm (indicative of its right-handed B-form helicity), shows distinct changes upon the addition of titanium(IV) complexes. rsc.org A decrease in the intensity of both the positive and negative bands, accompanied by slight blue shifts, suggests that the titanium complexes interact with the DNA, leading to conformational alterations. rsc.org This interaction is often proposed to be through groove binding, which stabilizes the right-handed B-form of the DNA. researchgate.net

Similarly, the interaction of titanium(IV) complexes with BSA, a model serum protein, can be monitored by observing changes in the protein's CD spectrum. rsc.org The characteristic CD spectrum of BSA displays two negative bands at approximately 209 nm and 222 nm, which are attributed to the α-helical structure of the protein. rsc.org The addition of titanium(IV) complexes can cause a decrease in the intensity of these bands, indicating a partial unfolding of the protein's secondary structure. rsc.org

These spectroscopic findings are crucial for understanding the mechanism of action of potential titanium-based therapeutic agents, as the conformational changes induced in target biomolecules are directly linked to their biological activity. rsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), spectroscopy is a technique that detects species with unpaired electrons, making it particularly useful for studying paramagnetic materials, such as those containing Ti(III) ions. rsc.orgmdpi.com While the user's query is on this compound, which is a d⁰ complex and therefore EPR-silent, EPR studies become highly relevant when considering the reduction of Ti(IV) to Ti(III) in various chemical and biological processes.

In the context of Ziegler-Natta catalysis, for instance, Ti(IV) precursors are often reduced to paramagnetic Ti(III) species, which are believed to be the active catalysts. rsc.org Advanced EPR techniques, including continuous wave (CW) EPR, pulsed EPR, electron-nuclear double resonance (ENDOR), and hyperfine sublevel correlation (HYSCORE) spectroscopy, have been employed to characterize these Ti(III) species. rsc.orgnih.gov These methods provide detailed information about the electronic and geometric structure of the paramagnetic centers, including the nature of the ligands, their bonding interactions, and the spin distribution. rsc.orgresearchgate.net

For example, in studies of CpTiCl₃ activated with modified methylaluminoxane (MMAO), EPR spectroscopy has been instrumental in identifying the formation of various open-shell Ti(III) species in solution. rsc.org The g-values obtained from EPR spectra are characteristic of the electronic environment of the Ti(III) ion. Due to a positive spin-orbit coupling constant, Ti(III) typically shows EPR signals at g-values of approximately 1.99 and below. mdpi.com The analysis of the EPR spectra of Ti(III) complexes can reveal the presence of different paramagnetic species and provide insights into their local coordination environment. mdpi.comnih.gov

Furthermore, EPR has been used to study the formation of paramagnetic species on the surface of materials containing titanium(IV) compounds. For instance, the photoexcitation of composites containing titanium(IV)-oxo complexes can lead to the formation of paramagnetic radicals, which can be detected and characterized by EPR spectroscopy. mdpi.com

| Technique | Application to Titanium Systems | Key Findings |

| CW EPR | Characterization of paramagnetic Ti(III) species in solution. rsc.org | Identification of multiple open-shell Ti(III) species formed during catalytic processes. rsc.org |

| Pulsed EPR (ENDOR, HYSCORE) | Elucidation of the electronic and geometric structure of Ti(III) complexes. rsc.orgnih.gov | Determination of ligand coordination, bonding interactions, and spin distribution. rsc.org |

| EPR of solid materials | Detection of paramagnetic centers on the surface of titanium-containing composites. mdpi.com | Observation of the formation of paramagnetic radicals upon photoexcitation. mdpi.com |

Surface and Thin Film Characterization Methodologies

X-ray Diffraction (XRD) and Grazing Incidence X-ray Diffraction (GIXRD) for Thin Films and Nanocrystals

X-ray Diffraction (XRD) is a fundamental technique for the structural characterization of crystalline materials, providing information on phase composition, crystal structure, lattice parameters, and crystallite size. mdpi.cominoe.ro For the analysis of thin films and nanocrystals, conventional XRD in the Bragg-Brentano geometry can sometimes be limited, as the signal from the thin layer may be overshadowed by the strong diffraction from the substrate. scirp.orglanscientific.com

Grazing Incidence X-ray Diffraction (GIXRD), also known as Glancing Angle XRD (GAXRD), is a surface-sensitive modification of XRD that is particularly well-suited for the characterization of thin films. scirp.orgmeasurlabs.com In the GIXRD setup, the X-ray beam impinges on the sample at a very small, fixed angle of incidence, typically below 5°. researchgate.net This geometry increases the path length of the X-rays within the film and reduces the penetration depth into the substrate, thereby enhancing the diffraction signal from the surface layer. lanscientific.commeasurlabs.com

GIXRD has been successfully applied to the analysis of titanium-based thin films and nanocrystals. For instance, studies on titanium and titanium(IV) oxide nanolayers have utilized GIXRD to determine their chemical phases and investigate their crystal structure and morphology as a function of substrate type. researchgate.netfbk.eu The technique has proven effective in identifying the crystalline phases present in very thin surface layers, which might not be detectable by conventional XRD. scirp.org